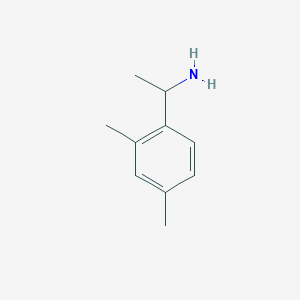

1-(2,4-Dimethylphenyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJDRMQPKZCUNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2,4-Dimethylphenyl)ethanamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-(2,4-dimethylphenyl)ethanamine, a key intermediate in pharmaceutical and chemical research. The primary focus is on the reductive amination of 2,4-dimethylacetophenone, a robust and widely employed methodology. This document delves into the mechanistic underpinnings of this transformation, offers a comparative analysis of various catalytic systems and reducing agents, and provides a detailed, field-proven experimental protocol. Furthermore, alternative synthetic strategies, such as the Leuckart-Wallach reaction, are discussed to provide a holistic understanding of the available synthetic arsenal for accessing this important amine. This guide is intended for researchers, scientists, and professionals in drug development seeking a deep, practical understanding of the synthesis of this compound.

Introduction: The Significance of this compound

This compound is a primary amine of significant interest in medicinal chemistry and organic synthesis. Its structural motif, featuring a chiral center and a substituted aromatic ring, makes it a valuable building block for the synthesis of a variety of biologically active molecules. The strategic placement of the methyl groups on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, making this amine a crucial starting material for the development of novel therapeutic agents.

The efficient and scalable synthesis of this compound is therefore a critical endeavor. This guide will focus on the most reliable and versatile synthetic route, reductive amination, while also exploring other notable methods.

Primary Synthesis Pathway: Reductive Amination of 2,4-Dimethylacetophenone

The most direct and widely adopted method for the synthesis of this compound is the reductive amination of 2,4-dimethylacetophenone. This one-pot reaction combines a ketone with an amine source, in this case, ammonia, to form an imine intermediate, which is then reduced in situ to the desired primary amine.[1][2]

The Starting Material: 2,4-Dimethylacetophenone

The choice of 2,4-dimethylacetophenone as the precursor is strategic due to its commercial availability and straightforward conversion to the target amine.[3][4][5][6] This ketone possesses the requisite carbon skeleton, and the carbonyl group provides a reactive handle for the introduction of the amino functionality.

| Property | Value | Source |

| Molecular Formula | C10H12O | [3] |

| Molecular Weight | 148.20 g/mol | [3] |

| Appearance | Colorless to slightly yellow oily liquid | [6] |

| Boiling Point | 227-228 °C | [5] |

| Solubility | Insoluble in water; soluble in organic solvents | [7] |

Mechanistic Rationale: A Two-Step, One-Pot Transformation

The reductive amination process can be conceptually divided into two key steps that occur sequentially in the same reaction vessel:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 2,4-dimethylacetophenone. This is typically acid-catalyzed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The resulting hemiaminal intermediate then undergoes dehydration to form the corresponding imine (or, more accurately, an equilibrium mixture containing the imine).

-

Reduction of the Imine: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final primary amine product. The choice of reducing agent is critical to the success of the reaction, as it must be capable of reducing the imine without significantly reducing the starting ketone.[1]

Caption: Mechanism of Reductive Amination.

A Comparative Analysis of Reducing Agents and Catalytic Systems

The success of a reductive amination hinges on the appropriate selection of the reducing agent. Several options are available, each with its own set of advantages and disadvantages.

| Reducing Agent | Advantages | Disadvantages | Solvents |

| Sodium Borohydride (NaBH4) | Inexpensive, readily available. | Can also reduce the starting ketone, requiring careful control of reaction conditions (e.g., addition after imine formation).[8] | Methanol, Ethanol[8] |

| Sodium Cyanoborohydride (NaBH3CN) | More selective for imines over ketones, allowing for a one-pot procedure where all reagents are mixed at the outset.[1] | Toxic cyanide byproduct. | Methanol |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild and selective, tolerates a wide range of functional groups.[9] Less toxic than NaBH3CN. | Water-sensitive.[8] | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)[8] |

| Catalytic Hydrogenation (e.g., H2/Ni, H2/Pd) | "Green" and atom-economical. | Requires specialized high-pressure equipment. | Methanol, Ethanol |

For the synthesis of primary amines from ketones, catalytic systems are often employed to enhance efficiency and selectivity. Recent advancements have focused on the use of earth-abundant metal catalysts. For instance, nickel nanoparticles supported on γ-Al2O3 have been shown to be highly active for this transformation.[10] Iron-based catalysts also present a promising, cost-effective, and environmentally benign option for the synthesis of primary amines via reductive amination.[2][11]

Field-Proven Experimental Protocol: Reductive Amination using Sodium Borohydride

This protocol describes a reliable method for the synthesis of this compound using sodium borohydride. The two-step addition of the reducing agent is a key feature of this procedure, designed to maximize the yield of the desired primary amine.

Materials:

-

2,4-Dimethylacetophenone

-

Ammonium acetate

-

Methanol

-

Sodium borohydride (NaBH4)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethylacetophenone (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.

-

Heat the reaction mixture to reflux for 2-4 hours to facilitate the formation of the imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Add diethyl ether to the residue and wash with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Caption: Experimental Workflow for Synthesis.

Alternative Synthesis Pathway: The Leuckart-Wallach Reaction

An older, yet still relevant, method for the reductive amination of ketones is the Leuckart-Wallach reaction.[12] This reaction utilizes formic acid or its derivatives (such as ammonium formate or formamide) as both the reducing agent and the nitrogen source.[13][14][15]

Mechanism and Conditions

The Leuckart-Wallach reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine. A significant drawback of this method is the requirement for high reaction temperatures, often in the range of 160-185 °C.[16] These harsh conditions can lead to the formation of byproducts and decomposition of the starting materials, which can complicate purification and lower the overall yield.[16]

Caption: Leuckart-Wallach Reaction Pathway.

While the Leuckart-Wallach reaction offers a one-step approach without the need for metal hydrides or catalytic hydrogenation, the advent of milder and more selective reducing agents has led to its decreased prevalence in modern synthetic chemistry. However, for certain applications, its simplicity and the low cost of the reagents may still render it a viable option.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through the reductive amination of 2,4-dimethylacetophenone. This method offers high yields, operational simplicity, and the flexibility to choose from a variety of reducing agents and catalytic systems to suit specific laboratory capabilities and project requirements. While the Leuckart-Wallach reaction presents a classic alternative, its requirement for high temperatures and potential for side-product formation make it a less favorable choice for most applications. The detailed protocol provided in this guide for the sodium borohydride-mediated reductive amination serves as a robust starting point for any researcher or scientist embarking on the synthesis of this important chemical intermediate.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Common Conditions. (n.d.). Reductive Amination. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-methylphenyl)ethanamine. Retrieved from [Link]

- Google Patents. (2008). US20080194879A1 - Method for Producing an Ethylamine From Denatured Ethanol.

-

PubChem. (n.d.). 2,4-Dimethylacetophenone. Retrieved from [Link]

-

ACS Publications. (2021). Facile and Efficient Synthesis of Primary Amines via Reductive Amination over a Ni/Al2O3 Catalyst. Retrieved from [Link]

- Google Patents. (n.d.). EP0024225A1 - Process for the preparation of dimethylethyl amine.

-

Scribd. (n.d.). Leuckart Reaction. Retrieved from [Link]

-

PubMed Central. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Leuckart Reaction. Retrieved from [Link]

-

ResearchGate. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

-

PubMed Central. (n.d.). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. Retrieved from [Link]

-

ACS Publications. (n.d.). Continuous Reductions and Reductive Aminations Using Solid NaBH4. Retrieved from [Link]

-

Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]

-

ResearchGate. (2025). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. Retrieved from [Link]

-

American Elements. (n.d.). 1-(2,4-dimethylphenyl)ethan-1-amine. Retrieved from [Link]

-

International Conference on Material and Environmental Engineering. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Retrieved from [Link]

-

YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). US7723547B2 - Process for the synthesis of DMAPA.

-

Solubility of Things. (n.d.). 2',4'-Dimethylacetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. Retrieved from [Link]

- Google Patents. (n.d.). US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Dimethylacetophenone | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. 2',4'-Dimethylacetophenone, 95% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. echemi.com [echemi.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

- 15. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 16. US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 1-(2,4-Dimethylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1-(2,4-Dimethylphenyl)ethanamine, a substituted phenethylamine derivative of interest in various research and development applications. This document moves beyond a simple recitation of data points to offer insights into the experimental determination of these properties and their implications for handling, characterization, and application.

Introduction

This compound belongs to the broader class of phenethylamines, a group of compounds known for their diverse biological activities. As a primary amine with a substituted aromatic ring, its physical properties are influenced by both the basic amino group and the hydrophobic dimethylphenyl moiety. Understanding these properties is paramount for its effective use in medicinal chemistry, materials science, and other research endeavors. This guide is structured to provide not just the "what," but also the "how" and "why" behind the physical characterization of this compound.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. It is crucial to note the distinction between this compound and its isomer, 2-(2,4-dimethylphenyl)ethanamine, for which some data is also available and presented for comparative purposes.

| Property | Value for this compound | Reference |

| Chemical Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.24 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 232.2 °C at 760 mmHg | [2] |

| Density | 0.937 g/cm³ | [2] |

| CAS Number | 102877-07-6 | [1] |

Comparative Data for Isomer: 2-(2,4-Dimethylphenyl)ethanamine

| Property | Value for 2-(2,4-Dimethylphenyl)ethanamine | Reference |

| Boiling Point | 95 °C at 10 mmHg | [2] |

| Density | 0.95 g/cm³ | [2] |

The significant difference in boiling points between the two isomers, despite having the same molecular weight, can be attributed to the position of the ethylamine group on the phenyl ring, which influences intermolecular forces.

Experimental Determination of Physical Properties

To ensure the integrity of research and development, the experimental validation of physical properties is critical. The following section outlines standardized protocols for determining key physical parameters of primary amines like this compound.

Boiling Point Determination

The boiling point is a fundamental physical property that provides an indication of a substance's volatility. For a liquid amine, this can be determined using the following protocol:

Protocol for Boiling Point Determination:

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the ambient atmospheric pressure.

-

Pressure Correction: If the determination is not performed at standard pressure (760 mmHg), the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.

Workflow for Boiling Point Determination

Caption: A streamlined workflow for the experimental determination of a liquid's boiling point.

Melting Point of the Hydrochloride Salt

Since this compound is a liquid at room temperature, its melting point is not a relevant parameter. However, for characterization and handling of solid derivatives, the melting point of its salt, such as the hydrochloride, is often determined.

Protocol for Melting Point Determination of the Hydrochloride Salt:

-

Salt Formation: Dissolve the free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent or as gaseous HCl). The hydrochloride salt will precipitate.

-

Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

-

Sample Preparation: Finely powder a small amount of the dried salt.

-

Capillary Loading: Pack the powdered salt into a capillary tube to a height of 2-3 mm.

-

Melting Point Apparatus: Place the capillary tube in a melting point apparatus.

-

Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) and record the temperature range from the first appearance of liquid to the complete melting of the solid.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its application in synthesis, purification, and formulation.

Protocol for Qualitative Solubility Testing:

-

Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, acetone, and dichloromethane.

-

Sample Addition: To approximately 1 mL of each solvent in a separate test tube, add a few drops of this compound.

-

Observation: Agitate the mixture and observe for miscibility or the formation of a single phase. Record the amine as "soluble," "partially soluble," or "insoluble" in each solvent.

Based on its structure, this compound is expected to be soluble in common organic solvents and sparingly soluble in water. Its solubility in aqueous solutions will be highly pH-dependent due to the basicity of the amino group.

Acidity Constant (pKa)

The pKa of the conjugate acid of an amine is a measure of its basicity. This is a crucial parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol for pKa Determination by Potentiometric Titration:

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in water or a suitable co-solvent if the free base is not sufficiently water-soluble.

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH), the methyl protons of the ethyl group, the amino protons (NH₂), and the two methyl groups on the phenyl ring. The chemical shifts and coupling patterns will be characteristic of the specific substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the positions of the methyl and ethylamine substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 149. The fragmentation pattern would likely involve the loss of the methyl group or cleavage of the C-C bond adjacent to the nitrogen atom.

Logical Flow for Compound Characterization

Caption: A logical workflow illustrating the key stages in the characterization of a novel chemical entity.

Safety and Handling

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This technical guide has provided a detailed overview of the known and expected physical properties of this compound. By combining available data with established experimental protocols and principles of chemical structure and reactivity, researchers and drug development professionals can gain a more complete understanding of this compound. The provided workflows and explanations are intended to serve as a practical resource for the safe and effective handling and characterization of this and similar molecules.

References

-

PubChem. (n.d.). 2-(2,4-Dimethylphenyl)ethanamine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Substituted phenethylamine. Retrieved from [Link]

-

American Elements. (n.d.). 2-(2,4-dimethylphenyl)ethan-1-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of the five substituted phenethylamine derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Phenethylamine. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2,4-dimethylphenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 2-{[1-(2,4-Dimethylphenyl)ethyl]amino}ethan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3,5-Dimethyl-phenyl)-1,1-dimethyl-ethylamine. Retrieved from [Link]

-

PubMed. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-(2,4-Dimethylphenyl)ethanamine: Nomenclature, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dimethylphenyl)ethanamine is a primary amine featuring a chiral center, making it a valuable building block in modern organic and medicinal chemistry. Its structural motif, a substituted α-methylbenzylamine, is prevalent in a variety of biologically active molecules and serves as a crucial intermediate in the synthesis of pharmaceuticals. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications, with a focus on insights relevant to research and development.

Section 1: Chemical Identity: IUPAC Nomenclature and Synonyms

The precise identification of a chemical entity is fundamental for scientific communication and regulatory compliance. This section delineates the formal nomenclature and common synonyms for this compound.

IUPAC Nomenclature

The systematic name for this compound, according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is 1-(2,4-dimethylphenyl)ethan-1-amine [1][2]. This name is derived by identifying the longest carbon chain containing the principal functional group (the amine), which is an ethanamine. The phenyl ring, substituted with two methyl groups at positions 2 and 4, is treated as a substituent at the first position of the ethanamine chain.

Common Synonyms and Identifiers

In literature and commercial catalogs, this compound may be referred to by several alternative names. A comprehensive list is crucial for effective literature searches and procurement.

| Identifier Type | Identifier | Source |

| CAS Number | 102877-07-6 | [1][3] |

| Synonym | α,2,4-Trimethylbenzylamine | |

| Synonym | 1-(2,4-Xylyl)ethylamine | |

| PubChem CID | 5227133 | [1][2] |

| MDL Number | MFCD01313694 | [1][2] |

Section 2: Physicochemical and Stereochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, reaction optimization, and application. As a chiral molecule, its stereochemical properties are of paramount importance, particularly in drug development.

General Properties

The following table summarizes the key physicochemical properties of racemic this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [1][3] |

| Molecular Weight | 149.24 g/mol | [1][3] |

| Appearance | Liquid | [2] |

| Boiling Point | 232.2 °C at 760 mmHg | [2] |

| Density | 0.937 g/cm³ | [2] |

Stereochemistry and Enantiomers

The presence of a stereocenter at the α-carbon (the carbon atom attached to both the phenyl ring and the amino group) means that this compound exists as a pair of enantiomers:

-

(R)-1-(2,4-Dimethylphenyl)ethanamine

-

(S)-1-(2,4-Dimethylphenyl)ethanamine

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. In the context of drug development, it is common for one enantiomer to exhibit the desired pharmacological activity while the other may be less active, inactive, or even contribute to undesirable side effects. Therefore, the ability to synthesize or resolve these enantiomers is critical.

Section 3: Synthesis of this compound

The synthesis of this compound can be achieved through several established methods in organic chemistry. The most common and practical approaches start from the corresponding ketone, 1-(2,4-dimethylphenyl)ethanone.

Reductive Amination of 1-(2,4-Dimethylphenyl)ethanone

Reductive amination is a widely used and versatile method for the synthesis of amines from ketones or aldehydes. This one-pot reaction typically involves the formation of an imine intermediate, which is then reduced in situ to the desired amine. A common reducing agent for this transformation is sodium borohydride.

Experimental Protocol: Synthesis via Reductive Amination

-

Imine Formation: In a round-bottom flask, dissolve 1-(2,4-dimethylphenyl)ethanone (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (a significant excess is typically used).

-

Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The reaction progress can be monitored by techniques like TLC or GC-MS.

-

Reduction: Once imine formation is substantial, cool the reaction mixture in an ice bath.

-

Carefully add sodium borohydride (NaBH₄) portion-wise (typically 1.5-2 equivalents). The addition should be slow to control the evolution of hydrogen gas.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Work-up and Purification: Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation or column chromatography.

Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones and aldehydes using formic acid and formamide (or a derivative) as the reducing agent and amine source. This reaction is typically carried out at elevated temperatures.

The mechanism involves the formation of a formyl derivative of the amine, which is then hydrolyzed to yield the primary amine.

Caption: General workflow of the Leuckart Reaction.

Section 4: Applications in Research and Development

The utility of this compound, particularly its enantiopure forms, lies in its application as a chiral resolving agent and as a building block in asymmetric synthesis.

Chiral Resolving Agent

Racemic mixtures of chiral acids can be resolved by forming diastereomeric salts with an enantiopure amine. The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation by fractional crystallization. After separation, the pure enantiomer of the acid can be recovered by treatment with an achiral acid. Enantiomerically pure (R)- or (S)-1-(2,4-Dimethylphenyl)ethanamine can be employed for this purpose.

Caption: Workflow for chiral resolution of a racemic acid.

Chiral Auxiliary

In asymmetric synthesis, a chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to occur with a high degree of stereoselectivity. The chiral amine can be reacted with a prochiral substrate to form a chiral adduct. Subsequent reactions on this adduct are influenced by the stereocenter of the auxiliary, leading to the preferential formation of one diastereomer. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product. Chiral α-methylbenzylamines are well-established as effective chiral auxiliaries.

Intermediate in Pharmaceutical Synthesis

Substituted phenylethylamines are a common structural feature in many active pharmaceutical ingredients (APIs). This compound can serve as a key starting material or intermediate in the multi-step synthesis of complex drug molecules. Its incorporation can be crucial for establishing the correct stereochemistry required for biological activity. For instance, related chiral amines are known to be key intermediates in the synthesis of certain anti-inflammatory drugs and other therapeutic agents.

Section 5: Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general guidelines for handling primary amines apply.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

American Elements. 1-(2,4-dimethylphenyl)ethan-1-amine. [Link]

-

PubChem. 2-(2,4-Dimethylphenyl)ethanamine hydrochloride. [Link]

Sources

comprehensive literature review on 1-(2,4-Dimethylphenyl)ethanamine

An In-depth Technical Guide to 1-(2,4-Dimethylphenyl)ethanamine: Synthesis, Resolution, and Application

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. As a chiral amine, this compound represents a valuable building block in medicinal chemistry. Its substituted phenyl ring and stereocenter offer a scaffold for developing novel therapeutics with potentially enhanced potency, selectivity, and pharmacokinetic profiles. This document delves into its synthesis from commercially available precursors, methods for resolving its enantiomers, analytical techniques for its characterization, and its potential applications in the pharmaceutical landscape.

Core Molecular Profile and Physicochemical Properties

This compound is a primary amine featuring a dimethyl-substituted aromatic ring. These structural features are pivotal in defining its chemical reactivity and potential biological activity. The methyl groups on the phenyl ring can influence the molecule's interaction with biological targets through steric and electronic effects, and they can also impact its metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 102877-07-6 | [1][2] |

| Molecular Formula | C₁₀H₁₅N | [1][2] |

| Molecular Weight | 149.24 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 232.2 °C at 760 mmHg | [1] |

| Density | 0.937 g/cm³ | [1] |

| SMILES | CC1=CC(=C(C=C1)C(C)N)C | [1] |

| InChI Key | LFJDRMQPKZCUNL-UHFFFAOYSA-N | [1] |

Synthesis Pathway: Reductive Amination

A robust and widely applicable method for synthesizing this compound is the reductive amination of the corresponding ketone, 1-(2,4-dimethylphenyl)ethanone. This two-step, one-pot reaction is efficient and relies on readily available starting materials.

The causality behind this choice of pathway is its high yield and operational simplicity. The reaction proceeds via the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine. The use of a mild reducing agent like sodium borohydride is selective for the imine and avoids reduction of the aromatic ring.

Caption: A typical synthetic route to racemic this compound.

Experimental Protocol: Synthesis

Objective: To synthesize racemic this compound from 1-(2,4-dimethylphenyl)ethanone.

Materials:

-

Ammonium acetate (NH₄OAc)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 1-(2,4-dimethylphenyl)ethanone (1.0 eq) and ammonium acetate (10.0 eq) in methanol.

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. The slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure.

-

Partition the remaining aqueous layer with dichloromethane. Extract the aqueous phase three times with DCM.

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude amine can be purified by vacuum distillation to afford pure racemic this compound.

Chiral Resolution: Isolating Enantiomeric Purity

For applications in drug development, the separation of enantiomers is often mandatory, as the desired biological activity typically resides in one enantiomer, while the other may be inactive or contribute to off-target effects.[5] A classical and effective method for resolving chiral amines is through the formation of diastereomeric salts using a chiral acid.

The principle behind this technique is the differential solubility of the resulting diastereomeric salts. By reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed. These diastereomers have different physical properties, including solubility in a given solvent system, allowing for their separation by fractional crystallization.

Caption: Diastereomeric salt formation for enantiomer separation.

Experimental Protocol: Chiral Resolution

Objective: To resolve racemic this compound using L-(+)-tartaric acid.

Materials:

-

Racemic this compound

-

L-(+)-Tartaric acid

-

Ethanol/Water solvent mixture

-

2M Sodium hydroxide (NaOH) solution

-

Diethyl ether

Procedure:

-

Dissolve the racemic amine (1.0 eq) in a minimal amount of a warm ethanol/water mixture.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the same warm solvent system. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the yield and purity of the less soluble salt.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This is the first crop of enantioenriched salt.

-

To liberate the free amine, dissolve the collected salt in water and add 2M NaOH solution until the pH is >10.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, dry over anhydrous potassium carbonate (a suitable drying agent for amines), filter, and evaporate the solvent to yield the enantioenriched amine.

-

The enantiomeric excess (ee) of the resolved amine must be determined by chiral HPLC analysis.

-

The mother liquor, containing the other diastereomeric salt, can be similarly treated to recover the other enantiomer.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and enantiomeric integrity of the synthesized this compound. This self-validating system ensures that the material meets the stringent quality standards required for research and drug development.

Sources

An In-depth Technical Guide to the Solubility Profile of 1-(2,4-Dimethylphenyl)ethanamine

This guide provides a comprehensive analysis of the solubility characteristics of 1-(2,4-Dimethylphenyl)ethanamine, a substituted phenethylamine derivative. Targeted at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to predict and determine the solubility of this compound in common laboratory solvents.

Executive Summary

Understanding the solubility of a compound is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide elucidates the predicted solubility profile of this compound through an examination of its physicochemical properties and the application of fundamental solubility theories. While specific experimental data for this compound is not widely published, this document provides a robust framework for predicting its behavior in various solvent classes and details the necessary experimental protocols for precise solubility determination.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is essential for predicting its solubility. This compound is a primary amine with an aromatic ring, positioning it as an aryl amine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C10H15N | [1] |

| Molecular Weight | 149.24 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 232.2°C at 760 mmHg | [1] |

| Density | 0.937 g/cm³ | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Predicted logP (Octanol/Water Partition Coefficient) | 1.9 | [2] |

The structure of this compound, featuring a nonpolar aromatic ring and a polar amine group, suggests a nuanced solubility profile. The presence of two methyl groups on the phenyl ring further increases its lipophilicity. The amine group is capable of acting as both a hydrogen bond donor and acceptor, which will influence its interaction with protic solvents. The predicted logP value of 1.9 indicates a greater affinity for nonpolar environments over aqueous ones.

Theoretical Solubility Principles and Predictions

The adage "like dissolves like" is the guiding principle for predicting solubility. This refers to the compatibility of intermolecular forces between the solute and the solvent.

Aqueous Solubility

Lower aliphatic amines exhibit water solubility due to their ability to form hydrogen bonds with water molecules. However, as the carbon chain length and molecular weight increase, the hydrophobic nature of the molecule begins to dominate, leading to decreased water solubility.[3][4] For aryl amines, the large hydrocarbon portion of the molecule typically renders them insoluble in water.[4]

Given its significant hydrocarbon structure (a benzene ring with two methyl groups and an ethyl group), this compound is predicted to have low to negligible solubility in water .

However, amines are weak bases and can react with acids to form salts.[5] These amine salts are often significantly more soluble in water than the original amine. Therefore, the solubility of this compound in aqueous solutions is expected to increase dramatically in acidic conditions (e.g., dilute hydrochloric acid) due to the formation of the corresponding ammonium salt.

Organic Solvent Solubility

The solubility in organic solvents is dictated by the polarity of both the solute and the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine group of this compound. While the nonpolar aromatic portion of the molecule may limit miscibility to some extent, it is predicted to be soluble in lower alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents possess polarity but do not have hydrogen bond donating capabilities. The amine group can still participate in dipole-dipole interactions. Studies on similar phenylethylamines have shown that both protic and aprotic organic solvents can influence their behavior through various electrostatic and hydrophobic interactions.[6] It is anticipated that this compound will be soluble in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The significant nonpolar character of the dimethylphenyl group suggests a high affinity for nonpolar solvents. Therefore, this compound is predicted to be highly soluble in solvents like toluene and moderately soluble in very nonpolar solvents like hexane.

Table 2: Predicted Solubility Profile of this compound

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Aqueous | Insoluble | Large hydrophobic moiety dominates. |

| 0.1 M HCl | Acidic Aqueous | Soluble | Formation of a soluble ammonium salt. |

| Methanol | Polar Protic | Soluble | Hydrogen bonding with the amine group. |

| Ethanol | Polar Protic | Soluble | Hydrogen bonding with the amine group. |

| Acetone | Polar Aprotic | Soluble | Favorable dipole-dipole interactions. |

| Acetonitrile | Polar Aprotic | Soluble | Favorable dipole-dipole interactions. |

| Dichloromethane | Halogenated | Highly Soluble | Good balance of polarity for the molecule. |

| Toluene | Aromatic | Highly Soluble | "Like dissolves like" principle with the aromatic ring. |

| Hexane | Nonpolar | Sparingly Soluble | High non-polarity may not fully accommodate the polar amine. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate solubility data. The following section outlines a standard protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, methanol, toluene)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Syringe filters (0.45 µm)

Experimental Workflow

The following diagram illustrates the workflow for the equilibrium solubility shake-flask method, a gold standard for solubility determination.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of each test solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solute settle. For finer separation, centrifuge the vials.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulates.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculation: The solubility is calculated from the determined concentration and the dilution factor, typically expressed in mg/mL or mol/L.

Causality and Self-Validation in Experimental Design

-

Why excess solute? Using an excess of the compound ensures that the solvent becomes fully saturated, representing the thermodynamic solubility limit.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible and accurate results.

-

Why agitation and sufficient time? This ensures that the system reaches equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Why filtration? The presence of undissolved microparticles can artificially inflate the measured concentration. Filtration ensures only the dissolved compound is analyzed.

-

Why HPLC? HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the solute in the presence of the solvent.

Logical Relationships in Solubility Prediction

The decision-making process for predicting solubility can be visualized as a flowchart, starting with the primary characteristics of the solute and solvent.

Caption: Decision tree for predicting solubility.

Conclusion

The solubility profile of this compound is governed by its dual chemical nature: a polar, basic amine group and a large, nonpolar dimethylphenyl moiety. It is predicted to be poorly soluble in water but readily soluble in acidic aqueous solutions and a wide range of organic solvents, from polar to nonpolar. For drug development and chemical synthesis applications, this profile suggests that while direct aqueous formulations may be challenging, the compound's solubility in organic solvents provides numerous avenues for processing and formulation. For precise quantitative data, the experimental protocols outlined in this guide should be followed diligently.

References

-

PubChem. (n.d.). 2-(2,4-Dimethylphenyl)ethanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Salah, A. (n.d.). Exp 3 Identification of amine.

-

Mazina, J., et al. (2022). The influence of organic solvents on phenylethylamines in capillary zone electrophoresis. Journal of Chromatography A, 1675, 463169. doi:10.1016/j.chroma.2022.463169. Retrieved from [Link]

-

American Elements. (n.d.). 1-(2,4-dimethylphenyl)ethan-1-amine. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2,4-dimethylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.

-

Wikipedia. (n.d.). Mescaline. Retrieved from [Link]

-

Maczynski, A., Goral, M., & Wisniewska-Goclowska, B. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. Journal of Physical and Chemical Reference Data, 41(4), 043105. doi:10.1063/1.4756770. Retrieved from [Link]

- PETRAMIN S.A. DE C.V. (2025). Safety Data Sheet: ethyldimethylamine.

- Fisher Scientific. (2023). SAFETY DATA SHEET.

-

Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Retrieved from [Link]

-

EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

-

YouTube. (2011). Amines Experiment. Retrieved from [Link]

-

Ferreira, I., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(9), 2671. doi:10.3390/molecules26092671. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3,4-Dimethylphenyl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 1-(3,4-Dimethylphenyl)ethan-1-amine | C10H15N | CID 5086468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 4. embibe.com [embibe.com]

- 5. chemhaven.org [chemhaven.org]

- 6. The influence of organic solvents on phenylethylamines in capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Theoretical and Computational Characterization of 1-(2,4-Dimethylphenyl)ethanamine

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 1-(2,4-Dimethylphenyl)ethanamine, a substituted phenethylamine with potential applications in pharmacology and materials science. For researchers, scientists, and drug development professionals, understanding the fundamental quantum mechanical properties of a molecule is paramount to predicting its behavior, reactivity, and interaction with biological targets. This document outlines a validated, multi-step computational workflow, moving from foundational conformational analysis to advanced spectroscopic simulation and molecular docking. By detailing not just the protocols but the scientific rationale behind methodological choices, this guide serves as a robust blueprint for generating high-fidelity computational data, thereby accelerating experimental design and de-risking development pipelines.

Introduction

This compound is a member of the substituted phenethylamine class, a group of compounds known for a wide range of biological activities, primarily as central nervous system stimulants.[1] The core structure consists of a phenyl ring linked to an amino group by a two-carbon chain, with specific substitutions on the aromatic ring influencing its pharmacological profile.[1] The subject of this guide, with the chemical formula C₁₀H₁₅N and a molecular weight of 149.24 g/mol , presents a unique substitution pattern that warrants detailed investigation.[2]

Traditional experimental characterization can be resource-intensive. Modern computational chemistry offers a powerful, predictive alternative to elucidate molecular properties with remarkable accuracy. This guide details the application of Density Functional Theory (DFT) and molecular docking simulations to build a complete physicochemical profile of this compound. We will explore its structural preferences, simulated spectroscopic signatures (FT-IR, NMR, UV-Vis), and its potential interactions with a relevant biological target. This approach provides a foundational dataset that is invaluable for guiding synthesis, validating experimental results, and identifying potential therapeutic applications.

Part I: Foundational Workflow - Conformational Analysis and Geometry Optimization

Expertise & Rationale: A molecule's biological activity is intrinsically linked to its three-dimensional shape. This compound possesses rotatable single bonds, meaning it can exist in multiple spatial arrangements, or conformations. Identifying the lowest-energy conformer is a critical first step, as this represents the most probable structure of the molecule at equilibrium. Our protocol employs a two-stage process: a rapid potential energy surface (PES) scan to identify stable conformers, followed by high-accuracy DFT optimization to refine the geometry of the most stable candidate.

Protocol 1: Conformational Search and Optimization

-

Initial Structure Generation: Construct the 3D model of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Dihedral Angle Selection: Identify the key rotatable bond for conformational variance, which is the C-C bond between the phenyl ring and the ethylamine side chain (C_aryl - C_alpha).

-

Potential Energy Surface (PES) Scan:

-

Perform a relaxed PES scan by rotating the selected dihedral angle in discrete steps (e.g., 10-15 degrees) from 0° to 360°.

-

Use a computationally inexpensive but reliable semi-empirical method (e.g., PM7) or a small basis set DFT for this initial scan to balance speed and accuracy.

-

-

Conformer Identification: Analyze the resulting energy profile to identify all local minima. The global minimum corresponds to the most stable conformer.

-

High-Level Geometry Optimization:

-

Take the geometry of the global minimum conformer from the PES scan.

-

Perform a full geometry optimization using a higher level of theory. The combination of Becke's three-parameter hybrid functional (B3LYP) with the 6-311++G(d,p) basis set is recommended, as it provides an excellent balance of accuracy and computational cost for organic molecules.[3][4]

-

-

Vibrational Frequency Analysis:

-

Conduct a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Self-Validation Check: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step is non-negotiable for a trustworthy result. The output also provides the zero-point vibrational energy and the data required for simulating the IR spectrum.

-

Visualization: Computational Workflow

Caption: Workflow for determining the optimized ground state geometry.

Part II: Simulated Spectroscopic Profiling

Expertise & Rationale: Computational spectroscopy allows for the direct prediction of a molecule's spectral features, which can be used to interpret and validate experimental data. By calculating the vibrational modes, nuclear magnetic shielding tensors, and electronic transitions, we can generate simulated FT-IR, NMR, and UV-Vis spectra. This process is grounded in well-established quantum mechanical principles.[5]

Protocol 2: Spectroscopic Simulation

This protocol assumes the successful completion of the geometry optimization and frequency calculation in Part I.

-

FT-IR Spectrum Simulation:

-

The output from the frequency calculation in Protocol 1 contains the harmonic vibrational frequencies and their corresponding intensities.

-

Apply a standard scaling factor (e.g., ~0.96-0.98 for B3LYP functionals) to the calculated frequencies to correct for anharmonicity and systematic errors.

-

Plot the scaled frequencies against their intensities to generate the theoretical FT-IR spectrum. This allows for direct comparison with experimental data.[3][6]

-

-

NMR Spectra Simulation:

-

Using the optimized geometry, perform a Nuclear Magnetic Resonance (NMR) calculation employing the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[7][8]

-

Calculate the absolute shielding tensors for all atoms.

-

Reference the calculated isotropic shielding values against the shielding of a standard (Tetramethylsilane, TMS), calculated at the same level of theory, to obtain the final ¹H and ¹³C chemical shifts (δ).

-

-

UV-Vis Spectrum Simulation:

-

Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry.[3]

-

Request the calculation of the first several singlet excited states (e.g., 10-20 states) to identify the electronic transitions with the highest oscillator strengths.

-

The wavelength (λ_max) of the transition with the highest oscillator strength corresponds to the primary absorption peak in the UV-Vis spectrum.

-

Data Presentation: Predicted Spectroscopic Data

The following table summarizes the expected quantitative data from these simulations, based on values reported for structurally similar aromatic amines and substituted benzenes.[3][8][9]

| Parameter | Predicted Value | Significance |

| Key FT-IR Peaks (cm⁻¹) | ||

| N-H Stretch (Amine) | 3300 - 3500 | Confirms presence of the primary amine group. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Indicates the aromatic phenyl ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Corresponds to the methyl and ethyl groups. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Vibrations within the phenyl ring structure. |

| ¹³C NMR Shifts (δ, ppm) | ||

| Aromatic C (unsubstituted) | 125 - 130 | Standard chemical shift for benzene-like carbons. |

| Aromatic C (substituted) | 135 - 145 | Carbons attached to methyl groups are deshielded. |

| Aliphatic Cα (CH-NH₂) | 50 - 60 | Carbon directly attached to the nitrogen. |

| Aliphatic Cβ (CH₃) | 15 - 25 | Methyl group on the ethylamine side chain. |

| ¹H NMR Shifts (δ, ppm) | ||

| Aromatic H | 6.8 - 7.2 | Protons on the dimethylphenyl ring. |

| Aliphatic Hα (CH-NH₂) | 3.5 - 4.5 | Proton on the chiral center. |

| Amine H (NH₂) | 1.5 - 3.0 | Broad signal, position is solvent-dependent. |

| UV-Vis Absorption | ||

| λ_max (nm) | ~260 - 280 | Corresponds to π → π* transitions in the phenyl ring. |

Part III: Exploring Bioactivity - Molecular Docking

Expertise & Rationale: As a substituted phenethylamine, this compound is a candidate for interaction with monoamine neurotransmitter systems. Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a large molecule, typically a protein receptor or enzyme.[10] This allows us to generate hypotheses about the molecule's potential biological targets and mechanism of action. For this guide, we will use Monoamine Oxidase B (MAO-B), a key enzyme in the metabolism of dopamine, as a representative target due to its relevance to phenethylamine pharmacology.

Protocol 3: Molecular Docking Simulation

-

Receptor Preparation:

-

Download the crystal structure of human MAO-B from the Protein Data Bank (PDB).

-

Using molecular modeling software (e.g., PyMOL, AutoDock Tools), prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms.

-

-

Ligand Preparation:

-

Use the optimized, low-energy structure of this compound obtained from Protocol 1.

-

Assign appropriate partial charges (e.g., Gasteiger charges).

-

-

Docking Simulation:

-

Define the binding site (grid box) on MAO-B, typically centered on the location of the native ligand or the active site flavin adenine dinucleotide (FAD) cofactor.

-

Use a validated docking program like AutoDock Vina to perform the simulation. The program will explore various conformations and orientations of the ligand within the binding site.

-

-

Analysis of Results:

-

Binding Affinity: The primary output is the binding affinity (or docking score) in kcal/mol. More negative values suggest stronger, more favorable binding.

-

Binding Pose: Visualize the top-ranked binding pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the active site.

-

Visualization: Molecular Docking Workflow

Caption: A generalized workflow for molecular docking studies.

Conclusion

This technical guide has presented a rigorous, multi-faceted computational workflow for the deep characterization of this compound. By systematically progressing from conformational analysis and geometry optimization to the simulation of spectroscopic profiles and the exploration of potential bioactivity through molecular docking, researchers can build a comprehensive and predictive model of this molecule. The protocols described herein are built upon validated theoretical principles and represent a standard of practice in modern computational chemistry.[11][12] Adherence to these self-validating steps ensures the generation of high-quality, trustworthy data that can effectively guide experimental efforts, conserve resources, and accelerate the journey from molecular concept to functional application.

References

-

1-(2,4-dimethylphenyl)ethan-1-amine | CAS 102877-07-6. American Elements.[Link]

-

2-(2,4-Dimethylphenyl)ethanamine hydrochloride | C10H16ClN | CID 24187019. PubChem.[Link]

-

Substituted phenethylamine. Wikipedia.[Link]

-

Molecular Docking and Molecular Dynamics Simulations in Related to Leishmania donovani: An Update and Literature Review. National Center for Biotechnology Information (NCBI).[Link]

-

Molecular structure, spectroscopic (FT-IR and UV-Vis) and DFT quantum-chemical studies on 2-[(2,4-Dimethylphenyl)iminomethyl]-6-methylphenol. ResearchGate.[Link]

-

Synthesis, Spectral, Computational and Molecular Docking Studies of 4,5-di(furan-2-yl)-2-phenyl-1-(2-(thiophen-2-yl)ethyl-1H Imidazole Derivatives. ResearchGate.[Link]

-

Crystallographic, vibrational, and DFT studies of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone. ResearchGate.[Link]

-

Synthesis, characterization and dft calculations of some aryl 1-(2,4-dinitronaphthyl) ethers and amines. International Journal of Current Research.[Link]

-

Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. MDPI.[Link]

-

(PDF) Experimental and Quantum Chemical Computational Analysis of Novel N 4 ,N 4′ -Dimethyl-[1,1′-Biphenyl]-3,3′,4,4′-Tetraamine. ResearchGate.[Link]

-

Vibrational (FT-IR and FT-Raman), electronic (UV-Vis), NMR (H-1 and C-13) spectra and reactivity analyses of 4,5-dimethyl-o-phenylenediamine. ResearchGate.[Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. National Center for Biotechnology Information (NCBI).[Link]

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa.[Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary.[Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and dft calculations of some aryl 1-(2,4-dinitronaphthyl) ethers and amines | International Journal of Current Research [journalcra.com]

- 5. lehigh.edu [lehigh.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Docking and Molecular Dynamics Simulations in Related to Leishmania donovani: An Update and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: A Detailed Guide to Chiral Resolution Using 1-(2,4-Dimethylphenyl)ethanamine

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chirality in Modern Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Many therapeutic agents are chiral, meaning they exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers, while possessing identical physical and chemical properties in an achiral environment, often exhibit profound differences in their pharmacological and toxicological profiles within the chiral environment of the human body. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even responsible for adverse effects (the distomer).

The U.S. Food and Drug Administration (FDA) and other global regulatory bodies have increasingly emphasized the need for the development of single-enantiomer drugs. This has driven the demand for robust and scalable methods for the separation of racemic mixtures—a process known as chiral resolution. Among the various techniques available, classical resolution via the formation of diastereomeric salts remains a cornerstone in both laboratory-scale synthesis and industrial production due to its cost-effectiveness and scalability.[1]

This application note provides a comprehensive guide to the principles and practice of chiral resolution using the resolving agent 1-(2,4-Dimethylphenyl)ethanamine. We will delve into the mechanistic underpinnings of this technique, present a detailed, field-proven protocol for the resolution of a model racemic acid, and offer expert insights into adapting this methodology for various substrates.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which are physically inseparable by standard laboratory techniques, into a pair of diastereomers, which possess distinct physical properties such as solubility, melting point, and crystal structure.[2] This is achieved by reacting the racemic mixture (in this case, a racemic carboxylic acid) with an enantiomerically pure chiral resolving agent (a chiral base).

The resulting products are two diastereomeric salts: (R)-acid•(R)-base and (S)-acid•(R)-base (assuming an (R)-configured resolving agent). Because these salts are diastereomers, they will have different solubilities in a given solvent system. Through a process of fractional crystallization, the less soluble diastereomeric salt will preferentially crystallize out of the solution, while the more soluble diastereomeric salt remains in the mother liquor. The crystallized salt can then be isolated, and the desired enantiomer of the acid can be recovered by treatment with a strong acid to break the salt. Similarly, the other enantiomer can be recovered from the mother liquor.

Featured Resolving Agent: this compound

This compound is a chiral amine that belongs to the family of substituted phenylethylamines. These compounds are widely used as resolving agents for acidic racemates. The presence of the methyl groups on the phenyl ring can influence the steric and electronic properties of the molecule, which in turn can affect the efficiency of the chiral recognition process during the formation and crystallization of the diastereomeric salts.

Key Attributes of this compound:

-

Structural Rigidity: The aromatic ring provides a rigid scaffold that can facilitate well-defined intermolecular interactions within the crystal lattice of the diastereomeric salt.

-

Basicity: The primary amine group provides the necessary basicity to form a stable salt with a carboxylic acid.

-

Potential for Enhanced Selectivity: The substitution pattern on the phenyl ring can lead to more specific and stronger interactions with the racemic acid, potentially resulting in a greater difference in solubility between the two diastereomeric salts and thus a more efficient resolution.

Exemplary Protocol: Chiral Resolution of Racemic Ketoprofen

To illustrate the practical application of this methodology, we present a detailed protocol for the chiral resolution of ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), using a structurally related resolving agent, (S)-(-)-α-phenylethylamine. This protocol serves as an excellent model for developing a resolution process with this compound.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| Racemic Ketoprofen | ≥98% | Major Chemical Supplier | |

| (S)-(-)-α-Phenylethylamine | ≥99% | Major Chemical Supplier | Corrosive, handle with care. |

| Methanol | Anhydrous | Major Chemical Supplier | |

| Ethyl Acetate | ACS Grade | Major Chemical Supplier | |

| 2M Hydrochloric Acid | Aqueous | Major Chemical Supplier | |

| Diethyl Ether | Anhydrous | Major Chemical Supplier | |

| Anhydrous Sodium Sulfate | Granular | Major Chemical Supplier |

Experimental Workflow

Caption: Workflow for Chiral Resolution.

Step-by-Step Protocol

1. Formation of Diastereomeric Salts:

-

In a 250 mL Erlenmeyer flask, dissolve 10.0 g (39.3 mmol) of racemic ketoprofen in 100 mL of a 1:1 (v/v) mixture of methanol and ethyl acetate.

-

Gently heat the solution to 50-60 °C with stirring until all the solid has dissolved.

-

In a separate beaker, dissolve 4.76 g (39.3 mmol) of (S)-(-)-α-phenylethylamine in 20 mL of ethyl acetate.

-

Slowly add the solution of the resolving agent to the warm solution of racemic ketoprofen with continuous stirring.

-

Allow the mixture to stand at 50-60 °C for 10 minutes.

2. Fractional Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of crystalline precipitate should be observed.

-

To maximize the yield of the less soluble diastereomeric salt, cool the flask in an ice bath for 1-2 hours.

-

Collect the crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethyl acetate (2 x 10 mL).

-

Dry the crystals in a vacuum oven at 40 °C to a constant weight. This is the less soluble diastereomeric salt.

-

Retain the filtrate (mother liquor), which contains the more soluble diastereomeric salt.

3. Recovery of the Enantiomers:

-

From the Crystallized Salt (to obtain one enantiomer):

-

Suspend the dried, less soluble diastereomeric salt in 50 mL of water.

-

With vigorous stirring, add 2M HCl dropwise until the pH of the solution is approximately 1-2. This will break the salt.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched ketoprofen.

-

-

From the Mother Liquor (to obtain the other enantiomer):

-

Transfer the filtrate from step 2.4 to a separatory funnel.

-

Add 50 mL of water and acidify with 2M HCl to a pH of 1-2.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the other enantiomer of ketoprofen.

-

4. Recovery of the Resolving Agent:

-

The acidic aqueous layers from the recovery of both enantiomers can be combined.

-

Basify the combined aqueous solution with a strong base (e.g., 2M NaOH) to a pH of 10-11.

-

Extract the liberated (S)-(-)-α-phenylethylamine with diethyl ether (3 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation to recover the resolving agent.

Key Experimental Parameters

| Parameter | Value/Range | Rationale |

| Molar Ratio (Acid:Base) | 1:1 | Ensures complete salt formation without excess of either component in the initial crystallization. |

| Solvent System | Methanol/Ethyl Acetate | A combination of a polar protic solvent (methanol) to aid dissolution and a less polar solvent (ethyl acetate) to promote crystallization. |

| Crystallization Temperature | Slow cooling from 60 °C to 0 °C | Gradual cooling promotes the formation of well-defined crystals and improves the selectivity of the crystallization. |

Adapting the Protocol for this compound

While the above protocol provides a robust starting point, the use of this compound may require some optimization. The additional methyl groups on the phenyl ring can alter the solubility of the resulting diastereomeric salts.

Expert Recommendations for Adaptation:

-

Solvent Screening: This is the most critical step. A systematic screening of various solvents and solvent mixtures is recommended. Start with common solvents for diastereomeric salt crystallization such as alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone), as well as their mixtures with water or non-polar co-solvents like heptane or toluene. The goal is to find a solvent system where the difference in solubility between the two diastereomeric salts is maximized.

-

Molar Ratio of Resolving Agent: While a 1:1 molar ratio is a good starting point, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.8 equivalents) can lead to a higher enantiomeric excess in the crystallized salt, albeit at the cost of yield.

-

Temperature Profile: The temperature at which the salts are dissolved and the cooling rate during crystallization can significantly impact the outcome. Experiment with different initial dissolution temperatures and cooling profiles (e.g., slow cooling overnight vs. rapid cooling in an ice bath).

Validation and Characterization of Resolved Enantiomers

To ensure the success of the chiral resolution, it is essential to determine the yield and enantiomeric purity of the obtained products.

-